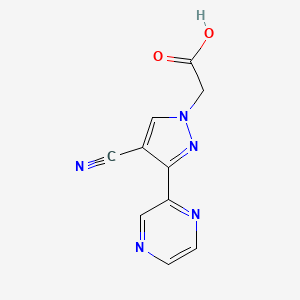

2-(4-cyano-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-(4-cyano-3-pyrazin-2-ylpyrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5O2/c11-3-7-5-15(6-9(16)17)14-10(7)8-4-12-1-2-13-8/h1-2,4-5H,6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWSYBJUCNWNQDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NN(C=C2C#N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-cyano-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid is a pyrazole derivative that has garnered interest due to its potential biological activities. Pyrazoles and their derivatives are known for a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₈N₄O₂

- Molecular Weight : 232.21 g/mol

- CAS Number : 2034600-99-0

Biological Activity Overview

The biological activities of pyrazole derivatives often stem from their ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. The specific compound exhibits properties that may contribute to its efficacy in various therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Case Study:

A study conducted on a series of pyrazole derivatives demonstrated that certain compounds exhibited stronger cytotoxic effects than standard chemotherapeutics like cisplatin against breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism involved the activation of apoptotic pathways through caspases and modulation of key signaling proteins such as NF-κB and p53 .

The mechanisms through which this compound exerts its biological effects may include:

- Inhibition of Cell Proliferation : By targeting specific cellular pathways involved in the cell cycle.

- Induction of Apoptosis : Triggering programmed cell death through the activation of caspase cascades.

- Modulation of Inflammatory Responses : Potentially reducing inflammation by inhibiting pro-inflammatory cytokines.

Research Findings

A detailed analysis of related compounds indicates that modifications in the pyrazole structure can significantly influence biological activity. For example, the introduction of cyano groups has been associated with enhanced potency against certain cancer types.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Comparisons

Electronic Effects: The cyano group in the target compound is strongly electron-withdrawing, polarizing the pyrazole ring and enhancing reactivity toward nucleophilic attack. In contrast, thiophen-3-yl (in ) introduces sulfur-mediated resonance effects, while bis(difluoromethyl) (in ) adds electron-withdrawing fluorine atoms, altering electronic density and binding affinity.

Solubility and Lipophilicity :

- The pyrazine substituent (N-rich heterocycle) in the target compound likely improves water solubility compared to thiophene (more hydrophobic) in . Conversely, ethyl (in ) and bis(difluoromethyl) (in ) groups increase lipophilicity, favoring membrane permeability in drug design.

Synthetic Accessibility :

- The thiophene analog () is synthesized via cyclization of malonaldehyde derivatives, while fluorinated analogs () require specialized reagents like phosphorus oxychloride. MIDA-boryl derivatives () are prepared via borylation reactions, highlighting divergent synthetic pathways.

Biological Relevance :

Preparation Methods

Preparation of Enamine Intermediate

- Starting from appropriate β-styryl amines or substituted ethylenes, the intermediate enamines are synthesized.

- The amines typically bear substituents such as pyrazinyl groups to direct the final substitution pattern on the pyrazole ring.

Reaction with Chlorocarbonyl Compounds

- The enamine intermediate is reacted with chlorocarbonyl derivatives of acetic acid, such as benzohydryl chlorocarbonyl-acetate or t-butyl chlorocarbonyl-acetate.

- This reaction is carried out in inert solvents like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).

- A tertiary organic base (e.g., triethylamine or pyridine) is added to neutralize the hydrochloric acid formed.

- Reaction temperatures range from 0°C to reflux temperatures (~60-70°C).

- The reaction time is typically several hours (e.g., ~6 hours).

Cyclization with Arylhydrazines

- Without isolating the intermediate, the reaction mixture is treated with an arylhydrazine (in this context, a pyrazin-2-yl hydrazine derivative).

- The cyclization proceeds under similar temperature conditions (0°C to reflux).

- The pyrazole ring is formed by condensation of the hydrazine with the enamine-chlorocarbonyl intermediate.

- The progress is monitored by thin-layer chromatography (TLC).

Hydrolysis and Final Functionalization

- The ester or protected acetic acid group is hydrolyzed using trifluoroacetic acid (CF₃COOH) or other acidic conditions.

- Hydrolysis is conducted at room temperature, monitored by TLC.

- Excess acid is removed under reduced pressure.

- The final product is purified by crystallization from suitable solvents (e.g., acetic acid/ethanol).

Optional Hydrogenolysis

- For benzyl or benzohydryl protecting groups, catalytic hydrogenolysis using palladium on charcoal (Pd/C) in tetrahydrofuran or similar solvents can be employed to yield the free acid.

- This step is mild and avoids harsh conditions.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Enamine formation | β-styryl amine precursors | Various | Ambient to reflux | Hours | Substituent control important |

| Reaction with chlorocarbonyl | Benzohydryl or t-butyl chlorocarbonyl-acetate + base | CH₂Cl₂ or CHCl₃ | 0°C to reflux | ~6 hours | Base neutralizes HCl |

| Cyclization with arylhydrazine | Arylhydrazine (e.g., pyrazin-2-yl hydrazine) | Same as above | 0°C to reflux | Hours | Monitored by TLC |

| Hydrolysis | Trifluoroacetic acid (CF₃COOH) | None (neat or diluted) | Room temperature | Until completion | Purification by crystallization |

| Hydrogenolysis (optional) | Pd on charcoal catalyst, H₂ atmosphere | Tetrahydrofuran | Ambient | Hours | Removes benzyl/benzohydryl groups |

Research Findings and Advantages

- This synthetic route avoids the use of highly toxic reagents such as potassium cyanide and alkyl chloro-hydrazonoacetates, which are problematic in industrial settings.

- The process is amenable to scale-up due to the use of relatively safe reagents and straightforward reaction conditions.

- Yields are generally satisfactory, with overall yields reported around 70-75% for similar pyrazole-acetic acid derivatives.

- The method allows for substitution variability on the pyrazole ring by varying the β-styryl amine and arylhydrazine components.

- The use of tertiary amines as bases facilitates smooth reactions and easy removal of by-products.

- Purification by crystallization ensures high purity of the final product suitable for pharmaceutical or research applications.

Example Synthesis (Adapted from Patent US4952702A)

| Step | Reagents & Quantities | Procedure Summary |

|---|---|---|

| 1 | 1-(4-chlorophenyl)-2-morpholinoethylene (4.5 mmol), benzohydryl chlorocarbonyl-acetate (4.5 mmol), triethylamine (4.5 mmol) | Stir in 60 mL CHCl₃ for ~6 hours at reflux. Filter off triethylammonium chloride. |

| 2 | Add 4-fluorophenyl-hydrazine (4.5 mmol) | Reflux the filtered solution to induce cyclization. Monitor by TLC. |

| 3 | Evaporate solvent, crystallize raw product | Purify by crystallization from ethanol, yielding pyrazole-acetic acid ester intermediate. |

| 4 | Hydrolysis with trifluoroacetic acid (30 mL) | Stir at room temperature until complete hydrolysis. Evaporate excess acid and crystallize final acid. |

Yield: Approximately 72% overall from the β-styryl amine intermediate.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.